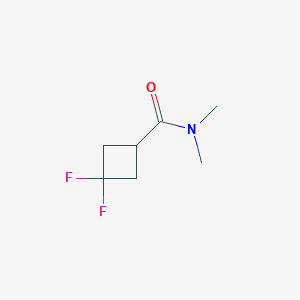
3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide
Overview
Description
3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide is an organic compound with the molecular formula C7H11F2NO. It is a cyclobutane derivative featuring two fluorine atoms and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide typically involves the fluorination of a cyclobutane precursor. One common method includes the reaction of cyclobutanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanecarboxylic acid is then converted to the corresponding carboxamide using reagents like dimethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. Additionally, the compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutanecarboxylic acid
- 3,3-Difluoro-N-methylcyclobutanecarboxamide
- 3,3-Difluoro-N,N-diethylcyclobutanecarboxamide
Uniqueness
Compared to similar compounds, 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide stands out due to its specific combination of fluorine atoms and dimethylcarboxamide group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H11F2NO/c1-10(2)6(11)5-3-7(8,9)4-5/h5H,3-4H2,1-2H3 |
InChI Key |
QUWXDKIQQMUMTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














